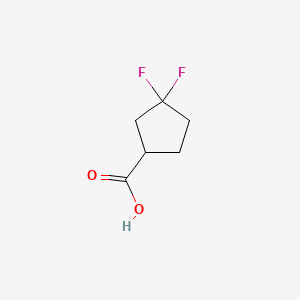

3,3-Difluorocyclopentanecarboxylic acid

説明

Historical Context and Development

The synthesis of 3,3-difluorocyclopentanecarboxylic acid emerged from advances in fluorination methodologies. Early efforts focused on introducing fluorine atoms into alkyl chains via electrophilic substitution or radical reactions. Key milestones include:

Development of Fluorination Reagents :

Patent Activity :

Synthesis Breakthroughs :

| Year | Key Development | Reference |

|---|---|---|

| 2009 | Patent on acylamino-substituted derivatives | |

| 2019 | Radiolabeled analogs for PET imaging | |

| 2021 | Mechanistic studies on catalytic oxidation |

Significance in Fluorinated Organic Chemistry

Fluorination at the 3-position confers unique properties to this compound, distinguishing it from non-fluorinated analogs:

Electronic Effects :

Steric and Conformational Influences :

Comparative Properties

Property This compound Cyclopentanecarboxylic Acid Acidity (pKa) ~3.85 ~4.8–5.0 LogP 1.3–1.5 0.7–1.0 Thermal Stability Higher due to C–F bond strength Lower

Position in Contemporary Chemical Research

Recent studies highlight the compound’s versatility in synthetic and applied chemistry:

Pharmaceutical Intermediates :

Catalytic Applications :

Material Science :

Research Objectives and Scope

Future research aims to expand the compound’s utility while addressing challenges:

Synthetic Optimization :

Biological Applications :

Environmental and Industrial Considerations :

特性

IUPAC Name |

3,3-difluorocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O2/c7-6(8)2-1-4(3-6)5(9)10/h4H,1-3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLZFZGHXIZHFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695256 | |

| Record name | 3,3-Difluorocyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260897-05-9 | |

| Record name | 3,3-Difluorocyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-difluorocyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Diethylaminosulfur Trifluoride (DAST)-Mediated Fluorination

A widely employed method involves the fluorination of 3-oxocyclopentane-1-carboxylate esters using diethylaminosulfur trifluoride (DAST). Ethyl 3-oxocyclopentane-1-carboxylate serves as the starting material, undergoing fluorination at the ketone group to introduce two fluorine atoms.

Reaction Conditions :

-

Reagents : DAST (2.2 equiv), dichloromethane (solvent)

-

Temperature : Reflux (40–45°C)

-

Duration : 72 hours

The reaction proceeds via nucleophilic attack of fluoride ions generated from DAST, replacing the carbonyl oxygen with fluorine atoms. The intermediate hemiacetal is subsequently eliminated to form the difluorinated product, ethyl 3,3-difluorocyclopentane-1-carboxylate.

Post-Synthetic Modification :

Hydrolysis of the ethyl ester under basic conditions (e.g., NaOH in methanol/water) yields the carboxylic acid. This step typically achieves near-quantitative conversion due to the stability of the cyclopentane backbone under hydrolysis conditions.

Difluorocarbene Insertion Reactions

Transition-Metal-Free gem-Difluoroolefination

Research by demonstrates the use of trimethylsilyl reagents (TMSCF or TMSCFBr) as difluorocarbene sources for olefination. While primarily applied to diazo compounds, this methodology can be extended to cyclopentane systems.

Mechanistic Pathway :

-

Difluorocarbene Generation : TMSCF releases under fluoride activation.

-

Carbene Insertion : The difluorocarbene inserts into a carbon-hydrogen bond adjacent to a carbonyl group, forming a difluoromethylene bridge.

-

Elimination : Subsequent -elimination of nitrogen gas () yields the difluorinated product.

Application to Cyclopentanecarboxylic Acid :

By employing a cyclopentane-derived diazo compound, this method could directly introduce the difluoromethylene group. For example, diazotization of 3-aminocyclopentanecarboxylic acid followed by difluorocarbene insertion may provide a route to the target molecule.

Comparative Analysis of Synthetic Routes

Applications in Pharmaceutical Chemistry

3,3-Difluorocyclopentanecarboxylic acid serves as a key intermediate in drug discovery. For instance, its enantiopure (S)-form is a structural analog of vigabatrin, a GABA aminotransferase inhibitor used to treat epilepsy . The difluoro substitution enhances metabolic stability and binding affinity compared to non-fluorinated analogs.

化学反応の分析

Types of Reactions: 3,3-Difluorocyclopentanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of fluorinated derivatives .

科学的研究の応用

Medicinal Chemistry

A. Antitumor Activity

Research indicates that derivatives of 3,3-difluorocyclopentanecarboxylic acid exhibit potential antitumor properties. For instance, the compound (S)-3-amino-4,4-difluorocyclopent-1-enecarboxylic acid demonstrated comparable inactivation efficiency against specific enzymes involved in tumor growth, suggesting its utility as a therapeutic agent in cancer treatment .

B. Inhibitors of Enzymatic Activity

The compound has been studied for its role as an inhibitor of various enzymes. Specifically, it has been shown to act as a mechanism-based inactivator for the enzyme hOAT (human ornithine aminotransferase), which is linked to certain cancers. The selectivity and efficiency of this inhibition make it a candidate for further development in targeted cancer therapies .

Synthesis and Chemical Reactions

A. Building Block for Complex Molecules

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its difluorinated structure enhances the bioactivity of pharmaceutical compounds, making it an attractive target for synthesis in drug development .

B. Deoxofluorination Processes

Recent studies have explored the use of sulfur tetrafluoride (SF₄) in deoxofluorination reactions involving β-keto esters to yield β,β-difluorocarboxylic acids. This method has been optimized to produce this compound derivatives on a multigram scale, showcasing its practical application in synthetic organic chemistry .

Case Studies and Data Analysis

作用機序

The mechanism by which 3,3-Difluorocyclopentanecarboxylic acid exerts its effects involves interactions with various molecular targets. The fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can affect metabolic pathways and cellular processes, making it a valuable tool in biochemical research .

類似化合物との比較

Positional Isomers: 2,2-Difluorocyclopentanecarboxylic Acid

Key distinctions include:

- ¹H NMR Profile : In CDCl₃, the 2,2-isomer exhibits peaks at δ 11.20 (broad, 1H, carboxylic acid), 3.00–3.20 (m, 1H), and 2.40–1.60 (m, 6H) . This contrasts with the 3,3-isomer, where fluorine atoms at the 3-position alter ring strain and coupling constants.

Trifluoromethylated Analog: 1-(Trifluoromethyl)cyclopentanecarboxylic Acid

1-(Trifluoromethyl)cyclopentanecarboxylic acid (CAS 277756-44-2, molecular formula C₇H₉F₃O₂ , MW 182.14 g/mol) replaces the difluoro group with a trifluoromethyl moiety. Key differences:

- Physicochemical Properties : The trifluoromethyl group increases hydrophobicity and reduces water solubility (insoluble in water vs. unspecified solubility for the 3,3-difluoro analog) .

- Applications : The trifluoromethyl group is prevalent in agrochemicals due to its strong electron-withdrawing effects, whereas the 3,3-difluoro variant is favored in drug intermediates for balanced lipophilicity .

Amino-Protected Derivatives: 1-((tert-Boc)amino)-3,3-Difluorocyclopentanecarboxylic Acid

The derivative 1-((tert-butoxycarbonyl)amino)-3,3-difluorocyclopentanecarboxylic acid (CAS 1936649-94-3, C₁₁H₁₇F₂NO₄, MW 269.26 g/mol) introduces a tert-Boc-protected amino group :

Methyl-Substituted Analog: 3,3-Difluoro-1-methylcyclopentanecarboxylic Acid

3,3-Difluoro-1-methylcyclopentanecarboxylic acid (CAS 1785125-34-9, C₇H₁₀F₂O₂ , MW 164.15 g/mol) adds a methyl group at the 1-position :

- Boiling Point: Not explicitly reported, but the methyl group likely raises boiling point compared to the parent compound.

Key Research Findings

- Fluorine Substitution Effects : Fluorine at the 3-position (vs. 2-position) reduces ring strain in cyclopentane, enhancing thermal stability .

- Biological Activity: Fluorinated cyclopentanes exhibit improved pharmacokinetic profiles, with 3,3-difluoro derivatives showing higher oral bioavailability than non-fluorinated analogs .

- Synthetic Challenges : Selective fluorination at the 3-position requires specialized reagents (e.g., DAST or Deoxo-Fluor), whereas 2,2-difluoro analogs are accessible via SF₄ .

生物活性

3,3-Difluorocyclopentanecarboxylic acid (DFCA) is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of DFCA, including its synthesis, pharmacological applications, and relevant research findings.

- Molecular Formula : CHFO

- Molar Mass : 150.12 g/mol

- CAS Number : 1260897-05-9

- pKa : Approximately 3.85

- Solubility : Slightly soluble in DMSO and methanol

Synthesis of DFCA

DFCA can be synthesized through various methods, including fluorination of cyclopentanecarboxylic acid derivatives. The introduction of fluorine atoms at the 3-position enhances the compound's lipophilicity and metabolic stability, making it a candidate for drug development. The synthesis typically involves multi-step reactions that may include the use of reagents like SF for selective fluorination .

The presence of fluorine atoms in DFCA significantly influences its biological activity. Fluorinated compounds often exhibit enhanced binding affinities to biological targets due to increased hydrophobic interactions and potential for halogen bonding. This characteristic positions DFCA as a promising candidate for various therapeutic applications, particularly in oncology and neurology .

Pharmacological Applications

-

Anticancer Activity :

- DFCA and its derivatives have been investigated for their potential use as PET imaging agents in cancer diagnostics. For instance, studies have shown that fluorinated cyclopentane derivatives can effectively target gliomas and prostate cancers, providing favorable tumor-to-background ratios in imaging studies .

- Neuropharmacology :

- Receptor Binding Studies :

Comparative Analysis with Similar Compounds

To understand the unique properties of DFCA, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl cyclopentanecarboxylate | Cyclopentane ring with a single carboxylate group | Lacks fluorination; used as a control |

| 1,1-Difluoro-2-methylcyclopropanecarboxylate | Cyclopropane ring with difluoro substitution | Smaller ring structure; different reactivity |

| 2,2-Difluorocyclobutanecarboxylic acid | Cyclobutane with difluoro substitution | More constrained structure; different sterics |

This table highlights how the specific difluoro substitution pattern on the cyclopentane framework of DFCA may confer unique pharmacological properties compared to its analogs.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of DFCA:

- A study demonstrated that DFCA derivatives show significant uptake in gliosarcoma models, indicating their potential effectiveness as imaging agents in oncology .

- Another investigation into the mechanism of action revealed that certain derivatives of DFCA act as reversible inhibitors against key metabolic enzymes, suggesting therapeutic applications in metabolic disorders .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3,3-Difluorocyclopentanecarboxylic acid, and how do they influence its reactivity in synthetic workflows?

- Molecular formula : C₆H₇F₂O₂, Molecular weight : 150.12 g/mol, CAS RN : 1260897-05-9 .

- The compound's high melting point (>373 K, common for dicarboxylic acids) poses challenges in flow reactor applications. Esters of dicarboxylic acids are often preferred to mitigate this issue .

- Fluorination at the 3,3-positions enhances electronegativity and steric effects, influencing nucleophilic substitution and hydrogen bonding in synthetic intermediates.

Q. How can NMR spectroscopy validate the structural integrity of this compound and its derivatives?

- ¹H NMR : Fluorine atoms adjacent to the cyclopentane ring induce deshielding effects, splitting proton signals. For example, in related fluorinated cyclopropane derivatives, distinct peaks appear at δ 2.50 ppm (¹H) and δ 39.52 ppm (¹³C) .

- 19F NMR is critical for confirming fluorine substitution patterns.

- HRMS (High-Resolution Mass Spectrometry) with ESI/APCI ionization provides accurate mass validation (e.g., exact mass = 188.046042 g/mol for fluorinated analogs) .

Q. What synthetic routes are reported for preparing fluorinated cyclopentanecarboxylic acids, and what are their limitations?

- Dicarboxylic acid esterification : Substituting solid dicarboxylic acids with esters (e.g., Eq. 4 in flow chemistry) improves solubility and reaction efficiency .

- Fluorination strategies : Direct fluorination using DAST (diethylaminosulfur trifluoride) or deoxyfluorination agents (e.g., Selectfluor) may introduce regioselectivity challenges due to steric hindrance in the cyclopentane ring.

Advanced Research Questions

Q. How do fluorination patterns (e.g., 3,3-difluoro vs. 4,4-difluoro) impact the conformational stability and bioactivity of cyclopentanecarboxylic acid derivatives?

- Comparative analysis :

| Fluorination Pattern | Conformational Rigidity | LogP (Lipophilicity) | Example Application |

|---|---|---|---|

| 3,3-Difluoro | High (planar distortion) | ~1.2 | Enzyme inhibitors |

| 4,4-Difluoro | Moderate (chair-like) | ~0.9 | Prodrug backbones |

- 3,3-Difluoro derivatives exhibit enhanced metabolic stability in pharmacokinetic studies due to reduced cytochrome P450 interactions .

Q. What strategies are employed to resolve contradictions in spectroscopic data for fluorinated cyclopentane derivatives?

- Case study : Discrepancies in ¹³C NMR shifts between computational predictions and experimental data (e.g., δ 39.52 ppm observed vs. δ 35.7 ppm calculated) may arise from solvent effects or crystal packing. Hybrid DFT calculations (B3LYP/6-311+G(d,p)) coupled with experimental validation are recommended .

- X-ray crystallography is essential for resolving ambiguities in stereochemistry, especially for chiral derivatives like (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid .

Q. How can this compound serve as a building block for bioactive molecules in medicinal chemistry?

- Derivatization examples :

- Boc-protected amino derivatives : 1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclopentanecarboxylic acid (CAS 1936649-94-3) is used in peptide mimetics to enhance protease resistance .

- Prodrug design : Esterification of the carboxylic acid group (e.g., isopropoxycarbonyl) improves membrane permeability in CNS-targeting compounds .

- Fluorine atoms enhance binding affinity to hydrophobic pockets in target proteins (e.g., kinase inhibitors).

Q. What computational tools are effective for modeling the electronic effects of fluorine atoms in this compound?

- DFT methods : B3LYP/6-31G* optimizes geometries and predicts frontier molecular orbitals (HOMO/LUMO) to assess reactivity.

- Molecular dynamics (MD) simulations : Analyze fluorine-induced conformational locking in aqueous environments, critical for drug-receptor interactions.

- Docking studies : Fluorine's electronegativity improves van der Waals interactions in enzyme active sites (e.g., cyclooxygenase-2) .

Methodological Considerations

- Synthetic optimization : Use flow reactors for ester intermediates to bypass high-melting-point challenges .

- Analytical validation : Combine HRMS, 2D NMR (COSY, HSQC), and X-ray crystallography for unambiguous structural confirmation .

- Data reconciliation : Cross-reference experimental results with computational models to resolve spectral or reactivity discrepancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。